Benzyl ((2R,4R)-2-methylpiperidin-4-yl)carbamate
CAS No.:
Cat. No.: VC13718868
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O2 |
|---|---|
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | benzyl N-[(2R,4R)-2-methylpiperidin-4-yl]carbamate |
| Standard InChI | InChI=1S/C14H20N2O2/c1-11-9-13(7-8-15-11)16-14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3,(H,16,17)/t11-,13-/m1/s1 |
| Standard InChI Key | KLFYFYJXRLTUNU-DGCLKSJQSA-N |
| Isomeric SMILES | C[C@@H]1C[C@@H](CCN1)NC(=O)OCC2=CC=CC=C2 |
| SMILES | CC1CC(CCN1)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC1CC(CCN1)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
Benzyl ((2R,4R)-2-methylpiperidin-4-yl)carbamate is defined by the molecular formula C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol . Its IUPAC name, benzyl N-[(2R,4R)-2-methylpiperidin-4-yl]carbamate, reflects the stereochemistry at the 2nd and 4th positions of the piperidine ring, which are both in the R configuration . The compound’s structural specificity is critical for its function as a chiral building block in drug synthesis.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | benzyl N-[(2R,4R)-2-methylpiperidin-4-yl]carbamate |
| SMILES | C[C@@H]1CC@@HNC(=O)OCC2=CC=CC=C2 |
| InChI Key | KLFYFYJXRLTUNU-DGCLKSJQSA-N |
| CAS Registry Number | 2409589-97-3 |
Stereochemical Analysis
The (2R,4R) configuration confers a cis arrangement of substituents on the piperidine ring, which is essential for its interactions in asymmetric catalysis and drug-receptor binding . The benzyl carbamate group at the 4-position and the methyl group at the 2-position create a rigid, stereochemically defined scaffold that minimizes conformational flexibility, enhancing its utility in enantioselective synthesis .
Synthesis and Production
Asymmetric Reduction and Chiral Catalysis
The synthesis of Benzyl ((2R,4R)-2-methylpiperidin-4-yl)carbamate is detailed in the patent literature as part of a streamlined route to tofacitinib citrate . The process begins with 1-benzyl-4-methyl-2,6-dihydro-3-ketopiperidine, which undergoes asymmetric reduction using a chiral iridium catalyst system ([Ir(COD)Cl]₂ and (R)-MEO-BiPhep) . This step achieves >98% enantiomeric excess (ee), critical for ensuring the stereochemical purity of downstream intermediates .
Key Reaction Steps
-
Asymmetric Reduction: The ketone group in 1-benzyl-4-methyl-2,6-dihydro-3-ketopiperidine is reduced to a secondary alcohol using NaBH(OAc)₃ in the presence of TiCl₄ and NEt₃, yielding (4R)-1-benzyl-4-methyl-3-oxopiperidine .
-
Chiral Amine Formation: The oxo intermediate is converted to (3R,4R)-cis-1-benzyl-4-methyl-3-methylaminopiperidine dihydrochloride via reductive amination, leveraging the chiral environment established in the prior step .
-
Carbamate Protection: Reaction with benzyl chloroformate introduces the carbamate group, finalizing the structure .
Advantages Over Traditional Methods
-
Yield Optimization: The patented route achieves a 92% yield in the asymmetric reduction step, surpassing prior methods that suffered from low selectivity (50–60% ee) and lengthy purification .
-
Catalyst Recyclability: The iridium-based catalytic system is recoverable, reducing production costs and aligning with green chemistry principles .
Applications in Pharmaceutical Synthesis
Role in Tofacitinib Citrate Production
Benzyl ((2R,4R)-2-methylpiperidin-4-yl)carbamate serves as a pivotal intermediate in the synthesis of tofacitinib citrate, a JAK inhibitor approved for rheumatoid arthritis and ulcerative colitis . The compound’s stereochemistry ensures proper orientation during the condensation with 4-chloro-7-(methyl-4-benzenesulfonyl)pyrrolopyrimidine, a step critical for forming the drug’s pyrrolopyrimidine core .
Stereochemical Impact on Drug Efficacy
The (2R,4R) configuration ensures optimal binding to the JAK enzyme’s ATP-binding pocket, as demonstrated by structure-activity relationship (SAR) studies . Deviations in stereochemistry (e.g., 2S,4R or 2R,4S) result in >50% reduction in inhibitory activity, underscoring the necessity of enantiopure intermediates .
Analytical and Characterization Data
Physicochemical Properties
-
Solubility: Limited aqueous solubility (logP ≈ 2.1), necessitating organic solvents (e.g., dichloromethane, THF) for reactions .
-
Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions due to the carbamate group .
Future Research Directions
Expanding Synthetic Applications
-
Non-JAK Inhibitors: Investigate utility in synthesizing other kinase inhibitors (e.g., BTK, EGFR).
-
Continuous Flow Chemistry: Adapting the asymmetric reduction step for flow systems to enhance scalability.
Environmental Impact Mitigation
-
Catalyst Design: Develop earth-abundant metal catalysts (e.g., Fe, Mn) to replace iridium, reducing reliance on rare elements.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume